![molecular formula C7H5N3O3 B2390862 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1554479-81-0](/img/structure/B2390862.png)
4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a compound with the molecular formula C7H5N3O3 . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of pyrimidines, including “4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”, has been reported to be facilitated by 4-HO-TEMPO in a [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
“4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 179.13 .Scientific Research Applications
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as potential multi-targeted kinase inhibitors and apoptosis inducers . Specifically, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and showed promising cytotoxic effects against different cancer cell lines . These compounds exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Anti-Inflammatory Activities
Pyrrolo[2,3-d]pyrimidines have been found to have anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Pharmaceutical Intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a derivative of pyrrolo[2,3-d]pyrimidine, finds applications as a pharmaceutical intermediate . It is especially used in the synthesis of kinase inhibitors for disease treatment .
Anticancer and Antiviral Agents
Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown potential as anticancer and antiviral agents . They are also used for treating inflammatory diseases .
Antibacterial and Antifungal Activities
Compounds with pyrrolo[2,3-d]pyrimidine moiety have broad biological applications such as antibacterial and antifungal .
Adenosine A1 and A3 Receptor Modulator
Pyrrolo[2,3-d]pyrimidine compounds have been found to be effective as adenosine A1 and A3 receptor modulators .
Protein-Kinase B Inhibitor
Pyrrolo[2,3-d]pyrimidine compounds have been found to be effective as protein-kinase B inhibitors .
Anti-Mycobacterial Activities
Pyrrolo[2,3-d]pyrimidine compounds have been found to have anti-mycobacterial activities .
properties
IUPAC Name |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-3(7(12)13)1-8-5(4)9-2-10-6/h1-2H,(H,12,13)(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLBNGGTHRMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
CAS RN |
1554479-81-0 |
Source


|
| Record name | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

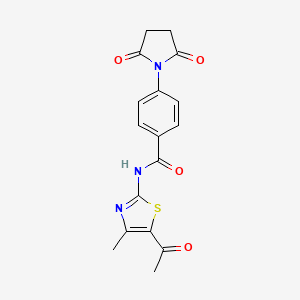
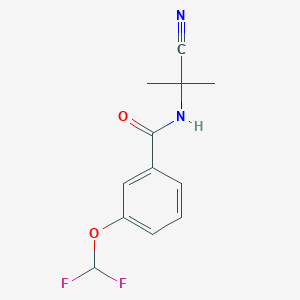
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)
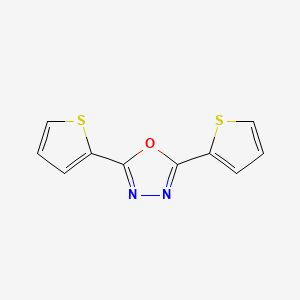
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)
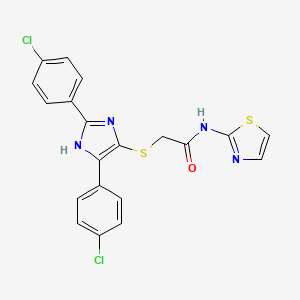
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2390795.png)
![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)
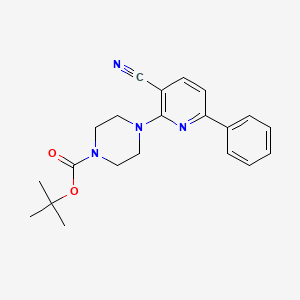

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)
![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)